4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
CAS No.: 863000-92-4
Cat. No.: VC5632398
Molecular Formula: C12H13BrN2S
Molecular Weight: 297.21
* For research use only. Not for human or veterinary use.
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole - 863000-92-4](/images/structure/VC5632398.png)
Specification
CAS No. | 863000-92-4 |
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Molecular Formula | C12H13BrN2S |
Molecular Weight | 297.21 |
IUPAC Name | 4-bromo-2-piperidin-1-yl-1,3-benzothiazole |
Standard InChI | InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Standard InChI Key | RBUDLUXGKOQHFI-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a fused benzene-thiazole system (benzo[d]thiazole), with a bromine atom at the 4-position and a piperidin-1-yl group at the 2-position. Key structural parameters include:
Property | Value |
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Molecular Formula | C₁₂H₁₃BrN₂S |
Molecular Weight | 297.22 g/mol |
CAS Registry Number | 863001-19-8 |
Key Functional Groups | Bromo, piperidine, thiazole |
The piperidine ring introduces conformational flexibility, while the bromine atom enhances electrophilic reactivity, making the compound amenable to further functionalization.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, the ¹H NMR spectrum of analogous benzo[d]thiazole derivatives shows distinct aromatic proton signals between δ 7.2–7.7 ppm, with piperidine protons appearing as multiplet signals near δ 1.5–3.5 ppm . The bromine atom’s presence is confirmed via characteristic isotopic patterns in high-resolution mass spectra.
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves nucleophilic substitution between 6-bromobenzo[d]thiazole-2-amine and piperidine. The reaction typically proceeds under reflux in polar aprotic solvents (e.g., DMF or DMSO), with yields ranging from 50–70%. A representative procedure is as follows:
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Reactants: 6-Bromobenzo[d]thiazole-2-amine (1.0 equiv), piperidine (1.2 equiv)
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Conditions: Reflux in ethanol (12 h), catalytic K₂CO₃
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Workup: Aqueous extraction, column chromatography (silica gel, hexane/EtOAc)
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Yield: 62% as a pale-yellow solid
Alternative Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reactants at 100°C for 30 minutes in acetonitrile increases yields to 78% while minimizing side products.
Applications in Material Science
Fluorescent Probes
The rigid benzo[d]thiazole core and extended π-system make this compound a candidate for fluorescent sensors. Derivatives exhibit quantum yields (Φ) up to 0.45 in acetonitrile, with emission tunable via substituent modification . Applications include:
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pH-sensitive probes for intracellular imaging
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Metal ion detection (e.g., Zn²⁺, Cu²⁺)
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 250°C, indicating suitability for high-temperature applications. The compound maintains fluorescence intensity across pH 4–10, enhancing utility in diverse environments.
Future Research Directions
Despite promising preliminary data, critical gaps remain:
Research Area | Key Questions |
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Pharmacokinetics | Oral bioavailability, metabolism pathways |
Toxicity | Acute/chronic toxicity profiles |
Target Identification | Protein binding partners, enzyme inhibition |
Priority studies should include:
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Structure-activity relationship (SAR) studies to optimize anticancer potency
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*In vivo efficacy testing in xenograft models
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Development of nanoparticle-based delivery systems to enhance solubility
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